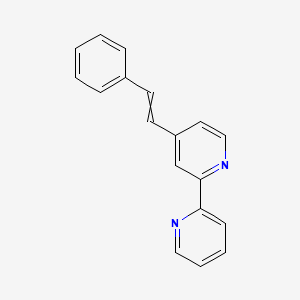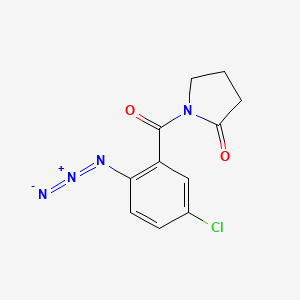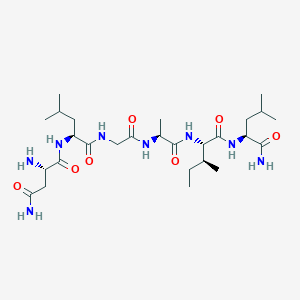![molecular formula C23H38N2O4 B14215830 N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide CAS No. 591207-54-4](/img/structure/B14215830.png)
N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide is a complex organic compound characterized by its unique structure, which includes a dodecanamide backbone and a 2,3-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxybenzylamine with an appropriate acylating agent, such as dodecanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide stands out due to its specific structural features, such as the dodecanamide backbone and the 2,3-dimethoxyphenyl group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
591207-54-4 |
|---|---|
Formule moléculaire |
C23H38N2O4 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
N-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]dodecanamide |
InChI |
InChI=1S/C23H38N2O4/c1-4-5-6-7-8-9-10-11-12-16-21(26)25-18-22(27)24-17-19-14-13-15-20(28-2)23(19)29-3/h13-15H,4-12,16-18H2,1-3H3,(H,24,27)(H,25,26) |
Clé InChI |
TZLICVMKKORSED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC(=O)NCC1=C(C(=CC=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Cyanophenyl)ethenyl]acetamide](/img/structure/B14215758.png)

![3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14215764.png)
![4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile](/img/structure/B14215774.png)


![2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid](/img/structure/B14215799.png)



![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14215824.png)

